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molecular formula C7H5NO2 B093048 3,4-Dihydroxybenzonitrile CAS No. 17345-61-8

3,4-Dihydroxybenzonitrile

Cat. No. B093048
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
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Patent
US06790977B2

Procedure details

The preparation was carried out according to the process of Example 2a except that 3,4-Dimethoxybenzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile, and 2-fold of lithium bromide (162.6 g, 1.88 mole) were added to form the reaction mixture. 3,4-Dihydroxybenzonitrile was obtained as a white solid with a yield of 65% and a purity of greater than 98% as indicated by HPLC analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
162.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]C)[C:6]#[N:7].COC1C=C(C=CC=1O)C#N.[Br-].[Li+]>>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O
Step Three
Name
Quantity
162.6 g
Type
reactant
Smiles
[Br-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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